N-Trifluoroacetyl (2-tosyloxy)ethylamine
Overview
Description
N-Trifluoroacetyl (2-tosyloxy)ethylamine is a chemical compound with the molecular formula C11H12F3NO4S. It is known for its potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of trifluoroacetyl and tosyloxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl (2-tosyloxy)ethylamine typically involves the reaction of 2-aminoethylamine with trifluoroacetic anhydride and p-toluenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of 2-aminoethylamine with trifluoroacetic anhydride to form N-trifluoroacetyl-2-aminoethylamine.
Step 2: Reaction of N-trifluoroacetyl-2-aminoethylamine with p-toluenesulfonyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetyl (2-tosyloxy)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tosyloxy group.
Reduction Reactions: The trifluoroacetyl group can be reduced under specific conditions to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted amines or thiols.
Reduction Reactions: Formation of corresponding amines.
Oxidation Reactions: Formation of various oxidation products depending on the reaction conditions.
Scientific Research Applications
N-Trifluoroacetyl (2-tosyloxy)ethylamine has several scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to react with amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl (2-tosyloxy)ethylamine involves its ability to react with nucleophiles, such as amino groups in proteins and enzymes. The trifluoroacetyl group can form stable adducts with nucleophiles, leading to the modification of molecular targets. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Similar Compounds
- N-Trifluoroacetyl (2-hydroxy)ethylamine
- N-Trifluoroacetyl (2-chloro)ethylamine
- N-Trifluoroacetyl (2-bromo)ethylamine
Uniqueness
N-Trifluoroacetyl (2-tosyloxy)ethylamine is unique due to the presence of both trifluoroacetyl and tosyloxy groups, which impart distinct chemical properties. The tosyloxy group enhances the compound’s reactivity in nucleophilic substitution reactions, while the trifluoroacetyl group provides stability and resistance to metabolic degradation. This combination makes it a valuable reagent in synthetic chemistry and a useful tool in biological and medicinal research.
Properties
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDKEGCRKJFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155307 | |
Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-83-0 | |
Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2,2,2-trifluoro-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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